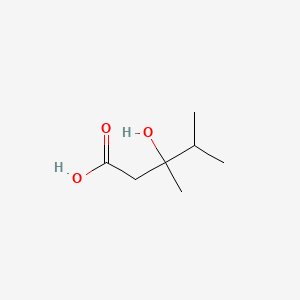

3-Hydroxy-3,4-dimethylpentanoic acid

Descripción

BenchChem offers high-quality 3-Hydroxy-3,4-dimethylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-3,4-dimethylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C7H14O3 |

|---|---|

Peso molecular |

146.18 g/mol |

Nombre IUPAC |

3-hydroxy-3,4-dimethylpentanoic acid |

InChI |

InChI=1S/C7H14O3/c1-5(2)7(3,10)4-6(8)9/h5,10H,4H2,1-3H3,(H,8,9) |

Clave InChI |

ARJHZOQTMKOGOQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C)(CC(=O)O)O |

Origen del producto |

United States |

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-3,4-dimethylpentanoic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Hydroxy-3,4-dimethylpentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the handling and utilization of this and structurally related molecules.

Introduction: A Branched-Chain Hydroxy Fatty Acid of Interest

3-Hydroxy-3,4-dimethylpentanoic acid belongs to the class of β-hydroxy carboxylic acids and is a branched-chain fatty acid. This structural combination imparts a unique set of chemical characteristics that make it and its analogs valuable intermediates in organic synthesis and potential modulators of biological pathways. The presence of two chiral centers at positions 3 and 4 suggests the existence of four possible stereoisomers, each potentially exhibiting distinct biological activities and chemical properties.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 3-Hydroxy-3,4-dimethylpentanoic acid are crucial for its identification, purification, and application in various chemical processes.

Physical Properties

Experimentally determined physical properties for the broader class of 3-Hydroxy-3,4-dimethylpentanoic acid are not extensively documented. However, for the stereoisomer (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid , it is described as a semisolid that can be crystallized from hexane to yield a pure solid with a melting point of 76–79°C.[1]

| Property | Value (for (2SR,3SR) isomer) | Source |

| Appearance | Semisolid, crystallizes from hexane | [1] |

| Melting Point | 76–79 °C | [1] |

Note: The properties of other stereoisomers may vary.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-Hydroxy-3,4-dimethylpentanoic acid.

The IR spectrum of a β-hydroxy carboxylic acid is characterized by the distinct absorption bands of the hydroxyl and carboxyl functional groups. For the related stereoisomer (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid , the IR spectrum (neat) shows absorptions at 3500, 3300–2500, and 1695 cm⁻¹. The broad absorption in the 3300-2500 cm⁻¹ range is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. The peak at 3500 cm⁻¹ corresponds to the hydroxyl group's O-H stretch, while the strong absorption at 1695 cm⁻¹ is indicative of the C=O stretching of the carbonyl in the carboxylic acid.

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid , the following ¹H NMR spectrum has been reported:

-

δ 0.93 (d, 3H, J=7 Hz)

-

δ 0.99 (d, 3H, J=7 Hz)

-

δ 1.24 (d, 3H, J=7 Hz)

-

δ 1.81 (octet, 1H, J=6 Hz)

-

δ 2.69 (quintet, 1H, J=7 Hz)

-

δ 3.44 (t, 1H, J=5.6 Hz)

-

δ 7.4 (br s, 2H, OH)

High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition. For 3-Hydroxy-3,4-dimethylpentanoic acid (C₇H₁₄O₃), the expected monoisotopic mass is approximately 146.0943 g/mol . Fragmentation patterns in the mass spectrum would likely involve the loss of water (H₂O) from the molecular ion, as well as cleavage adjacent to the carbonyl and hydroxyl groups.

Synthesis of 3-Hydroxy-3,4-dimethylpentanoic Acid

The synthesis of β-hydroxy carboxylic acids can be achieved through various established organic reactions. The aldol reaction and the Reformatsky reaction are common strategies.

Synthesis via Aldol Condensation

A detailed procedure for the synthesis of the stereoisomer (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid has been described, which involves the aldol condensation of a 2,6-dimethylphenyl propanoate with isobutyraldehyde, followed by hydrolysis.[1][2]

Workflow for the Synthesis of (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid

Caption: Synthesis workflow for a stereoisomer of 3-Hydroxy-3,4-dimethylpentanoic acid.

Experimental Protocol: Synthesis of (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid [1][2]

-

Esterification: 2,6-Dimethylphenol is deprotonated with sodium hydride and then reacted with propanoyl chloride in dry ether to yield 2,6-dimethylphenyl propanoate.

-

Aldol Condensation: The 2,6-dimethylphenyl propanoate is treated with lithium diisopropylamide (LDA) at low temperature to form the corresponding enolate. This enolate is then reacted with isobutyraldehyde to produce the β-hydroxy ester, 2',6'-dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate.

-

Hydrolysis: The crude β-hydroxy ester is hydrolyzed using potassium hydroxide in a methanol/water mixture. Acidification of the reaction mixture with hydrochloric acid, followed by extraction and solvent removal, yields (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid. The product can be further purified by crystallization from hexane.

Chemical Reactivity

The chemical reactivity of 3-Hydroxy-3,4-dimethylpentanoic acid is dictated by its two functional groups: the carboxylic acid and the tertiary hydroxyl group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.[3]

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

-

Amidation: Conversion to an acyl chloride followed by reaction with an amine will produce an amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, forming 3,4-dimethylpentane-1,3-diol.

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group can participate in substitution and elimination reactions.

-

Dehydration: Upon heating in the presence of an acid catalyst, β-hydroxy acids can undergo dehydration to form α,β-unsaturated carboxylic acids.[4][5] In this case, elimination of water from 3-hydroxy-3,4-dimethylpentanoic acid would likely yield 3,4-dimethylpent-2-enoic acid.

-

Lactonization: Intramolecular esterification between the hydroxyl and carboxylic acid groups can lead to the formation of a cyclic ester, known as a lactone.[4][6] For a β-hydroxy acid, this would result in a four-membered β-lactone ring, which is generally less stable and more challenging to form compared to five- or six-membered lactones.[4]

Logical Relationship of Key Reactions

Caption: Key chemical transformations of 3-Hydroxy-3,4-dimethylpentanoic acid.

Analytical Methodologies

The quantitative analysis of 3-Hydroxy-3,4-dimethylpentanoic acid in biological matrices or as a pure compound typically requires chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte.[7][8] The active hydrogens of the carboxylic acid and hydroxyl groups can be replaced with trimethylsilyl (TMS) groups by reacting with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the analysis of short-chain fatty acids in complex mixtures.[9][10][11] While some methods allow for direct analysis, derivatization can enhance ionization efficiency and improve detection limits.[12][13] A common approach involves derivatizing the carboxylic acid group.

General Workflow for LC-MS/MS Analysis

Caption: A typical workflow for the quantification of 3-Hydroxy-3,4-dimethylpentanoic acid.

Potential Applications in Research and Drug Development

While specific applications for 3-Hydroxy-3,4-dimethylpentanoic acid are not extensively reported, its structural class, β-hydroxy carboxylic acids and branched-chain fatty acids, has garnered significant interest in various fields.

Role in Metabolism and Signaling

β-hydroxy carboxylic acids are key intermediates in metabolism. For instance, β-hydroxybutyrate is a ketone body that serves as an energy source during periods of low glucose availability.[4] Some hydroxy-carboxylic acids act as signaling molecules by activating specific G protein-coupled receptors (HCA receptors), which are involved in regulating metabolic and immune functions.[4] This suggests that synthetic analogs like 3-Hydroxy-3,4-dimethylpentanoic acid could be valuable tools for studying these pathways and may possess therapeutic potential.

Building Block in Medicinal Chemistry

Branched-chain fatty acids and their derivatives are being explored for their potential health benefits, including anti-inflammatory and anti-diabetic effects.[14][15] The unique stereochemistry and functional groups of 3-Hydroxy-3,4-dimethylpentanoic acid make it an attractive chiral building block for the synthesis of more complex molecules with potential therapeutic activities. For example, structurally related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been developed as potent opioid receptor antagonists.[16]

Conclusion

3-Hydroxy-3,4-dimethylpentanoic acid is a multifaceted molecule with interesting chemical properties stemming from its β-hydroxy carboxylic acid and branched-chain structure. While comprehensive experimental data for the compound as a whole is limited, detailed information on its stereoisomers, combined with a general understanding of its chemical class, provides a solid foundation for its synthesis, characterization, and exploration in various research and development endeavors. Its potential as a chiral building block and its possible involvement in metabolic signaling pathways make it a compound of interest for further investigation in medicinal chemistry and chemical biology.

References

- Current time information in Tel Aviv, IL. Google.

-

Beta hydroxycarboxylic acid. Grokipedia. Retrieved from [Link]

- Yore, M. M., et al. (2021).

-

Beta hydroxycarboxylic acid. Wikipedia. Retrieved from [Link]

-

Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid. Chempedia - LookChem. Retrieved from [Link]

-

Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]

-

Giving suitable examples, explain the effect of heat on: (a) (\alpha) -hydroxy carboxylic acids (b) (\beta) - Vaia. Retrieved from [Link]

- Di Pede, G., et al. (2023).

-

(2S)-2,4-dimethyl-3-oxopentanoic acid. PubChem. Retrieved from [Link]

- Lee, S., et al. (2024).

-

(2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure. Retrieved from [Link]

- Gáll, Z., & Pap, Z. I. (2025).

-

Update on food sources and biological activity of odd-chain, branched and cyclic fatty acids –– A review. ResearchGate. Retrieved from [Link]

-

LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. Retrieved from [Link]

- Saha, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PubMed.

- Roberts, J. D., & Caserio, M. C. (2021). 18.

- Jiang, H., et al. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry.

-

Beta Oxidation of Fatty Acids Explained | Extremely Simplified. YouTube. Retrieved from [Link]

-

Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. PMC. Retrieved from [Link]

-

Acids: Derivatization for GC Analysis. Retrieved from [Link]

- Lopes, M., & Feron, G. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI.

-

Branched-chain fatty acids role in health and nutrition. Dellait. Retrieved from [Link]

-

β-Oxidation of Saturated Fatty Acid (Palmitic Acid). Pharmaguideline. Retrieved from [Link]

- Wallace, M., et al. (2020).

-

(2SR,3RS)-2,4-DIMETHYL-3-HYDROXYPENTANOIC ACID. ResearchGate. Retrieved from [Link]

-

(2R)-3-hydroxy-2,4-dimethylpentanoic acid. PubChem. Retrieved from [Link]

-

Derivatization Methods in GC and GC/MS. Retrieved from [Link]

- Carroll, F. I., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem.

-

Beta Oxidation | Definition, Cycle & Products - Lesson. Study.com. Retrieved from [Link]

-

Lactone. Wikipedia. Retrieved from [Link]

-

Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. DOI. Retrieved from [Link]

-

13C NMR Spectrum (1D, 226 MHz, D2O, predicted) (NP0059333). NP-MRD. Retrieved from [Link]

-

Production and Cytophysiology Applications of 3- hydroxyalkanoic Acid Monomers. Aidic. Retrieved from [Link]

-

13C NMR Spectrum (1D, 300 MHz, H2O, predicted) (MMDBc0054900). MiMeDB. Retrieved from [Link]

-

Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Retrieved from [Link]

-

Lactone synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Squaryl molecular metaphors - application to rational drug design and imaging agents. Retrieved from [Link]

-

(3R)-3-Hydroxy-4,4-dimethylpentanoic acid. PubChem. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

(2SR,3SR)-Isopropyl 3-{[dimethyl(phenyl)silyl]methyl}-2-hydroxy-2-vinylpent-4-enoate. Semantic Scholar. Retrieved from [Link]

-

Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production. PMC. Retrieved from [Link]

-

Many Approved Drugs Have Bioactive Analogs With Different Target Annotations. PMC. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid - Chempedia - LookChem [lookchem.com]

- 3. vaia.com [vaia.com]

- 4. Beta hydroxycarboxylic acid â Grokipedia [grokipedia.com]

- 5. Beta hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Lactone - Wikipedia [en.wikipedia.org]

- 7. weber.hu [weber.hu]

- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 9. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. profiles.wustl.edu [profiles.wustl.edu]

Stereoselective Synthesis of 3-Hydroxy-3,4-dimethylpentanoic Acid: A Technical Guide to Quaternary Stereocenter Construction

Executive Summary

The stereoselective synthesis of chiral β -hydroxy acids remains a critical bottleneck in the development of complex active pharmaceutical ingredients (APIs), including statin analogs and macrolide antibiotics. Specifically, 3-hydroxy-3,4-dimethylpentanoic acid presents a unique synthetic hurdle: it features a tertiary alcohol at the C3 position, flanked by a methyl group and an isopropyl group.

The crux of this challenge lies in the minimal steric differentiation between these two aliphatic substituents during nucleophilic addition. While proline-derived catalysts and chiral amine bases have shown remarkable efficacy in promoting asymmetric aldol reactions for certain substrates[1], unactivated aliphatic ketones often fail to achieve >90% enantiomeric excess (ee) via purely catalytic means. This whitepaper details a field-proven, self-validating methodology leveraging a Titanium(IV)-mediated asymmetric aldol addition using a chiral auxiliary to achieve absolute stereocontrol.

Mechanistic Rationale & Pathway Design

To bypass the limitations of catalytic asymmetric aldol reactions on unactivated aliphatic ketones like 3-methyl-2-butanone, we employ a stoichiometric chiral auxiliary approach utilizing an Evans N-acetyl oxazolidinone.

The causality behind this strategic choice is rooted in transition state geometry:

-

Soft Enolization : Utilizing Titanium(IV) chloride (TiCl 4 ) and N,N-Diisopropylethylamine (iPr 2 NEt) generates a highly reactive, yet stable, Ti(IV) enolate without risking base-catalyzed enolization of the electrophilic ketone.

-

Zimmerman-Traxler Rigidity : Ti(IV) is highly oxophilic, forming a tight, six-membered cyclic transition state. The exceptionally short Ti–O bonds maximize the steric clash between the chiral auxiliary’s bulky substituent (e.g., a benzyl group) and the incoming ketone’s isopropyl group. This forces the ketone to present its less hindered (methyl) face to the enolate, ensuring high facial selectivity.

Caption: Retrosynthetic disconnection of 3-hydroxy-3,4-dimethylpentanoic acid via asymmetric aldol.

Caption: Logical relationship of the Zimmerman-Traxler transition state governing stereoselection.

Experimental Protocols: A Self-Validating Workflow

The following protocol describes the synthesis of the chiral adduct and its subsequent cleavage. Every step is designed as a self-validating system to ensure quality control prior to downstream processing.

Caption: Step-by-step experimental workflow for the stereoselective synthesis and isolation.

Step 1: Titanium(IV) Enolate Formation

-

Flame-dry a Schlenk flask under argon. Add (S)-4-benzyl-3-acetyl-1,3-oxazolidin-2-one (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TiCl 4 (1.05 equiv, 1.0 M in DCM) dropwise. The solution will turn deep yellow/orange, indicating complexation. Stir for 5 minutes.

-

Add iPr 2 NEt (1.15 equiv) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolization. Causality Check: The slight excess of TiCl 4 ensures all auxiliary is complexed. The sterically hindered nature of iPr 2 NEt prevents nucleophilic attack on the titanium center or the electrophile, acting purely as a non-nucleophilic base.

Step 2: Electrophilic Addition

-

Add 3-methyl-2-butanone (1.2 equiv) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

-

Maintain the reaction at -78 °C for 2 hours, then slowly warm to -50 °C over 1 hour.

-

Validation: Quench a 0.1 mL aliquot in saturated aqueous NH 4 Cl, extract with ethyl acetate, and analyze via TLC/LC-MS to confirm the consumption of the starting auxiliary.

Step 3: Quench and Extraction

-

Quench the main reaction by adding half-saturated aqueous NH 4 Cl (equal volume to DCM) at -50 °C.

-

Warm to room temperature. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Wash the combined organics with brine, dry over Na 2 SO 4 , and concentrate in vacuo.

Step 4: Auxiliary Cleavage (Saponification)

-

Dissolve the purified aldol adduct in a 3:1 mixture of THF/H 2 O (0.1 M) and cool to 0 °C.

-

Add 30% H 2 O 2 (4.0 equiv) followed by LiOH·H 2 O (2.0 equiv).

-

Stir for 1 hour at 0 °C. Causality Check: The addition of H 2 O 2 generates the highly nucleophilic hydroperoxide anion (OOH − ). Due to the α -effect, it selectively attacks the exocyclic carbonyl, preventing endocyclic cleavage that would destroy the valuable chiral auxiliary.

Step 5: Isolation

-

Quench excess peroxide with saturated aqueous Na 2 SO 3 .

-

Extract the chiral auxiliary with DCM (recovering >95% for reuse).

-

Acidify the aqueous layer to pH 2 using 1M HCl and extract with ethyl acetate to isolate the free 3-hydroxy-3,4-dimethylpentanoic acid.

Quantitative Data & Optimization Matrix

To establish the most robust protocol, reaction parameters were systematically varied. The data below summarizes the optimization of the aldol addition step.

| Entry | Lewis Acid (Equiv) | Base (Equiv) | Temp (°C) | Yield (%) | d.r. (Major:Minor) |

| 1 | TiCl 4 (1.05) | iPr 2 NEt (1.15) | -78 to -50 | 88 | 95:5 |

| 2 | TiCl 4 (1.05) | Et 3 N (1.15) | -78 to -50 | 72 | 85:15 |

| 3 | TiCl 4 (2.00) | iPr 2 NEt (2.10) | -78 to -20 | 65 | 90:10 |

| 4 | Sn(OTf) 2 (1.10) | N-Ethylpiperidine (1.2) | -78 | 45 | 70:30 |

Data Interpretation: Entry 1 represents the optimal conditions. Substituting iPr 2 NEt with the less sterically hindered Et 3 N (Entry 2) leads to background enolization of the ketone, reducing both yield and stereoselectivity. Tin-based Lewis acids (Entry 4) fail to provide the rigid transition state necessary for differentiating the methyl and isopropyl groups.

Analytical Validation & Self-Correcting Mechanisms

Trustworthiness in pharmaceutical synthesis requires orthogonal validation at multiple checkpoints:

-

Pre-Cleavage NMR : Before cleaving the auxiliary, take an aliquot of the crude aldol adduct and run a 1 H NMR. The diastereomeric ratio (d.r.) can be determined directly by integrating the distinct doublet signals of the isopropyl methyl groups of the major vs. minor diastereomers. Validating the d.r. prior to cleavage prevents the loss of the chiral auxiliary on a failed batch.

-

Chiral HPLC : Post-cleavage, the enantiomeric excess of the free acid is verified using a Chiralpak AD-H column (Hexane/IPA 90:10, 1.0 mL/min). The physical chemical properties of this framework, including its moderate hydrophobicity (LogP ~1.35), make it highly amenable to normal-phase chromatographic separation[2].

References[2] Ethyl 3-hydroxy-3,4-dimethylpentanoate Supplier | CAS 6570-77-0, Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyF0jzJ3gZO4P5RZTPFo_gxI_TYoVZ1iK3U3JLwOMmd_B6QAsqvt5mURU42lM0V_V-V6mQu4_EqLszVW-LaEpcB_rA_MeTUC6wU_CjLQgp7R_zMAyOXLKbfBc8DxGIU6AFpdWj-ew=[1] Buy Ethyl 3-hydroxy-3,4-dimethylpentanoate | 6570-77-0, Smolecule. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv0YfIQ8efw8AMhsaCCV21mICMW6VVpuZQ8PRyUCDEuMJC-f40MnRkws4DblVlFru9Xct9DfNUa7QiOl_qTJnMOXDXB0g5VLJz2Ooae32Km7DvMt02deSpJmwhNNh-506ubt6QRnhX

Sources

3-Hydroxy-3,4-dimethylpentanoic acid structural analogs

An In-depth Technical Guide on the Structural Analogs of 3-Hydroxy-3,4-dimethylpentanoic acid

Authored by: A Senior Application Scientist

Abstract

3-Hydroxy-3,4-dimethylpentanoic acid represents a fascinating, albeit underexplored, chemical scaffold. As a β-hydroxy carboxylic acid, it possesses key functional groups that are prevalent in a variety of biologically active molecules, including natural products and synthetic drugs. The exploration of its structural analogs, therefore, presents a promising avenue for the discovery of novel therapeutic agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic approach to designing, synthesizing, and evaluating structural analogs of 3-Hydroxy-3,4-dimethylpentanoic acid. We will delve into the strategic considerations for analog design, detailed synthetic methodologies, robust protocols for biological evaluation, and the elucidation of structure-activity relationships (SAR). Our focus is on providing not just the "how" but the "why," grounding our recommendations in established scientific principles to empower researchers in their quest for new discoveries.

Introduction: The Rationale for Exploring Analogs of 3-Hydroxy-3,4-dimethylpentanoic acid

The β-hydroxy carboxylic acid motif is a privileged structural element in medicinal chemistry. Its ability to participate in hydrogen bonding and electrostatic interactions allows it to effectively bind to the active sites of various enzymes. While 3-Hydroxy-3,4-dimethylpentanoic acid itself is not extensively characterized in publicly accessible literature, its core structure suggests potential as a building block or a standalone pharmacophore for targeting enzymes such as histone deacetylases (HDACs), fatty acid synthases, or metalloproteinases.

The primary motivation for generating a library of structural analogs around this core is to systematically probe the chemical space and understand how modifications to its structure influence biological activity. By introducing strategic structural changes, we can aim to:

-

Enhance Potency: Optimize the molecule's interaction with its biological target.

-

Improve Selectivity: Minimize off-target effects by designing analogs that preferentially bind to the desired target.

-

Optimize Pharmacokinetic Properties: Modify the structure to improve its absorption, distribution, metabolism, and excretion (ADME) profile, making it more suitable for in vivo applications.

-

Elucidate the Pharmacophore: Identify the key functional groups and their spatial arrangement responsible for the observed biological activity.

This guide will provide a roadmap for this exploratory journey, from the initial design considerations to the evaluation of lead candidates.

Design and Synthesis of Structural Analogs

The design of a focused library of analogs should be a deliberate process, guided by a clear hypothesis. For the 3-Hydroxy-3,4-dimethylpentanoic acid scaffold, we can consider several avenues for structural modification:

-

Modification of the Carboxylic Acid: The carboxylic acid is a key interaction point. We can explore its replacement with bioisosteres such as tetrazoles or hydroxamic acids to potentially alter binding modes and improve cell permeability. Esterification or amidation can also be explored to create prodrugs or new chemical entities.

-

Stereochemical Diversity: The parent structure has two stereocenters. The synthesis of all four possible stereoisomers is crucial to understand the impact of stereochemistry on biological activity.

-

Alkyl Chain Modification: The methyl groups at positions 3 and 4 can be varied. We can explore the effect of larger alkyl groups, cyclic structures, or the introduction of heteroatoms to probe the steric and electronic requirements of the binding pocket.

-

Conformational Constraint: Introducing cyclic constraints, for example, by forming a lactone, can lock the molecule into a specific conformation, which may lead to higher potency and selectivity.

General Synthetic Strategies

The synthesis of β-hydroxy carboxylic acids is a well-established field in organic chemistry. The choice of synthetic route will depend on the desired stereochemistry and the nature of the substituents.

One of the most powerful methods for the stereocontrolled synthesis of β-hydroxy carbonyl compounds is the asymmetric aldol reaction. For the synthesis of analogs of 3-Hydroxy-3,4-dimethylpentanoic acid, a chiral auxiliary-based approach can be employed.

Experimental Protocol: Evans' Asymmetric Aldol Reaction

-

Acylation of Chiral Auxiliary: To a solution of the chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, in an anhydrous aprotic solvent such as dichloromethane at 0 °C, add n-butyllithium dropwise. After stirring for 15 minutes, add the desired acyl chloride (e.g., isobutyryl chloride) and allow the reaction to warm to room temperature.

-

Enolization: Cool the solution of the N-acylated oxazolidinone to -78 °C and add a hindered base such as diisopropylethylamine (DIPEA) followed by the dropwise addition of a Lewis acid like titanium tetrachloride. Stir for 30 minutes to ensure complete enolization.

-

Aldol Addition: To the enolate solution, add the desired aldehyde (e.g., acetaldehyde) dropwise at -78 °C. Stir for 2 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

Hydrolysis of the Auxiliary: The chiral auxiliary can be cleaved by hydrolysis with lithium hydroxide in a mixture of tetrahydrofuran and water to yield the desired β-hydroxy carboxylic acid.

Rationale: The use of a chiral auxiliary allows for excellent stereocontrol in the formation of the new stereocenters. The choice of Lewis acid and base can influence the geometry of the enolate and thus the stereochemical outcome of the reaction.

The Reformatsky reaction offers a direct route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.

Experimental Protocol: Reformatsky Reaction

-

Activation of Zinc: Activate zinc dust by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, and then drying under vacuum.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add the activated zinc and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Initiation: Add a small amount of the α-bromo ester (e.g., ethyl α-bromoisobutyrate) to initiate the reaction, which is indicated by the disappearance of the iodine color.

-

Addition of Reactants: Add a solution of the ketone (e.g., acetone) and the remaining α-bromo ester in THF dropwise to maintain a gentle reflux.

-

Work-up and Purification: After the addition is complete, continue to reflux for an additional hour. Cool the reaction mixture and quench with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and purify by distillation or column chromatography. The resulting ester can then be hydrolyzed to the carboxylic acid.

Rationale: The Reformatsky reaction is a robust and often high-yielding method for the synthesis of β-hydroxy esters, particularly when dealing with sterically hindered ketones.

Characterization of Analogs

The synthesized analogs must be rigorously characterized to confirm their structure and purity.

| Technique | Purpose | Expected Observations for a 3-Hydroxy-3,4-dimethylpentanoic acid analog |

| ¹H NMR | To determine the proton environment and connectivity. | Signals corresponding to the methyl groups, the methylene protons, the methine proton, and the hydroxyl proton. Coupling constants can help determine the relative stereochemistry. |

| ¹³C NMR | To determine the carbon skeleton. | Resonances for the carboxylic acid carbon, the carbon bearing the hydroxyl group, and the aliphatic carbons. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the expected mass of the analog. |

| Infrared (IR) Spectroscopy | To identify key functional groups. | A broad absorption band for the hydroxyl group (around 3300 cm⁻¹) and a strong absorption for the carbonyl group of the carboxylic acid (around 1700 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak indicating a pure compound. Chiral HPLC can be used to separate and quantify enantiomers. |

Biological Evaluation of Analogs

The biological evaluation of the synthesized analogs should follow a hierarchical approach, starting with broad primary screens and progressing to more detailed mechanistic studies for the most promising compounds.

Primary Screening Cascade

A typical screening cascade for identifying bioactive analogs is depicted below.

Caption: A typical workflow for the biological evaluation of a compound library.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

-

Reagent Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: After a set time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Rationale: This tiered approach efficiently filters a large number of compounds, ensuring that resources are focused on the most promising candidates. The use of appropriate controls is critical for data validation.

Mechanism of Action and Structure-Activity Relationship (SAR) Studies

Once potent and selective analogs have been identified, the next crucial step is to understand how they work and what structural features are responsible for their activity.

Elucidating the Mechanism of Action

Several biophysical techniques can be employed to confirm direct binding to the target protein and elucidate the mechanism of action.

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the binding and dissociation of the compound to the target protein, allowing for the determination of the binding affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding, providing thermodynamic parameters of the interaction (enthalpy, entropy, and stoichiometry).

-

Thermal Shift Assay (TSA): A high-throughput method to assess compound binding by measuring the change in the melting temperature of the target protein upon ligand binding.

Structure-Activity Relationship (SAR) Analysis

The SAR is a critical component of the drug discovery process. It involves systematically analyzing how changes in the chemical structure of the analogs affect their biological activity. The data should be compiled in a table for easy comparison.

Hypothetical SAR Data Table for 3-Hydroxy-3,4-dimethylpentanoic acid Analogs

| Analog ID | R¹ (at C3) | R² (at C4) | Stereochemistry (C3, C4) | IC50 (µM) | Cellular Activity (EC50, µM) |

| Parent | -CH₃ | -CH₃ | Racemic | > 50 | > 50 |

| ANA-01 | -CH₃ | -CH₃ | (3R, 4S) | 12.5 | 25.0 |

| ANA-02 | -CH₃ | -CH₃ | (3S, 4R) | 5.2 | 10.8 |

| ANA-03 | -CH₂CH₃ | -CH₃ | (3S, 4R) | 2.1 | 4.5 |

| ANA-04 | -CH₃ | -CH₂CH₃ | (3S, 4R) | 8.9 | 18.2 |

| ANA-05 | Cyclopropyl | -CH₃ | (3S, 4R) | 1.5 | 3.1 |

From this hypothetical data, we can infer that:

-

The (3S, 4R) stereochemistry is preferred for activity.

-

Increasing the size of the substituent at the C3 position (ANA-03) enhances potency.

-

Introducing a cyclopropyl group at C3 (ANA-05) further improves activity, suggesting a preference for a constrained conformation.

This iterative process of design, synthesis, and testing is the cornerstone of lead optimization.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Lead Optimization and Preclinical Development

The most promising lead candidates from the SAR studies must be further evaluated for their drug-like properties. This includes assessing their ADME/Tox profile.

-

Metabolic Stability: Assessed by incubating the compound with liver microsomes to determine its half-life.

-

Cell Permeability: Evaluated using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

-

Cytotoxicity: Tested against various cell lines to identify potential toxicity issues.

-

In Vivo Efficacy and Pharmacokinetics: The most promising candidates are then advanced to animal models to evaluate their efficacy and pharmacokinetic profile in a living system.

Conclusion

The exploration of structural analogs of 3-Hydroxy-3,4-dimethylpentanoic acid offers a fertile ground for the discovery of novel chemical entities with therapeutic potential. A systematic and hypothesis-driven approach to analog design, coupled with robust synthetic methodologies and a tiered biological evaluation strategy, is paramount for success. The insights gained from detailed SAR and mechanism of action studies will guide the optimization process, ultimately leading to the identification of lead candidates with desirable potency, selectivity, and drug-like properties. This guide provides a foundational framework to empower researchers to embark on this exciting journey of discovery.

References

-

Title: Enantioselective Aldol Reactions in Organic Synthesis Source: Chemical Reviews URL: [Link]

-

Title: The Reformatsky Reaction Source: Organic Reactions URL: [Link]

-

Title: Bioisosteres in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: High-Throughput Screening for Enzyme Inhibitors Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Surface Plasmon Resonance for Characterizing Small Molecule-Protein Interactions Source: Methods in Molecular Biology URL: [Link]

-

Title: Structure-Based Drug Design Source: Annual Review of Pharmacology and Toxicology URL: [Link]

-

Title: ADME/Tox in Drug Discovery Source: Drug Discovery Today URL: [Link]

Application Note: Quantitative Analysis of 3-Hydroxy-3,4-dimethylpentanoic Acid in Complex Matrices using Derivatization-GC-MS

Abstract

This application note presents a robust and validated methodology for the sensitive and selective quantification of 3-Hydroxy-3,4-dimethylpentanoic acid in complex biological and chemical matrices. Due to its polar nature and low volatility, direct analysis of this hydroxy acid by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor chromatographic peak shape and thermal degradation.[1][2] To overcome these limitations, a derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst has been optimized. This procedure converts the polar hydroxyl and carboxyl functional groups into their more volatile and thermally stable trimethylsilyl (TMS) ether and ester derivatives, respectively.[3][4] The subsequent GC-MS analysis provides excellent chromatographic resolution and mass spectral data suitable for confident identification and quantification. This guide provides a detailed, step-by-step protocol, explains the rationale behind experimental choices, and offers insights into data interpretation and troubleshooting, making it an invaluable resource for researchers in metabolomics, drug development, and clinical diagnostics.

Introduction: The Rationale for Derivatization

3-Hydroxy-3,4-dimethylpentanoic acid is a branched-chain hydroxy fatty acid of interest in various fields of research. However, its molecular structure, which includes both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, imparts high polarity and a low vapor pressure.[5] These characteristics make it unsuitable for direct analysis by gas chromatography, a technique that requires analytes to be volatile and thermally stable.[6][7]

Derivatization is a chemical modification process that transforms an analyte into a new compound with properties more amenable to a specific analytical technique.[2][7] For the GC-MS analysis of polar compounds like 3-Hydroxy-3,4-dimethylpentanoic acid, silylation is the most common and effective derivatization strategy.[4][5] Silylating reagents replace the active hydrogen atoms in the hydroxyl and carboxyl groups with a non-polar trimethylsilyl (TMS) group.[3][8]

This transformation offers several key advantages:

-

Increased Volatility: The replacement of polar functional groups with non-polar TMS groups significantly reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and making it suitable for gas-phase analysis.[2]

-

Enhanced Thermal Stability: TMS derivatives are generally more resistant to thermal degradation in the hot GC injector and column, preventing the formation of artifacts and ensuring accurate quantification.[3][6]

-

Improved Chromatographic Performance: The resulting TMS derivatives are less polar, leading to more symmetrical peak shapes and improved separation from other matrix components on common non-polar or semi-polar GC columns.[1]

-

Characteristic Mass Spectra: The TMS derivatives produce predictable and informative mass spectra under electron ionization (EI), facilitating unambiguous compound identification.[9][10]

Among the various silylating reagents available, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile choice for derivatizing both hydroxyl and carboxyl groups.[11][12] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), enhances the reactivity of the reagent, ensuring a rapid and complete derivatization, especially for sterically hindered groups.[11][13]

Experimental Workflow Overview

The overall analytical procedure involves sample preparation, derivatization, and subsequent GC-MS analysis. The following diagram illustrates the key steps in the workflow.

Caption: Workflow for the GC-MS analysis of 3-Hydroxy-3,4-dimethylpentanoic acid.

Detailed Protocols

3.1. Materials and Reagents

| Material/Reagent | Grade/Purity | Supplier |

| 3-Hydroxy-3,4-dimethylpentanoic acid | ≥98% | Commercially Available |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade | Major Chemical Supplier |

| Pyridine (Anhydrous) | ≥99.8% | Major Chemical Supplier |

| Ethyl Acetate | HPLC Grade | Major Chemical Supplier |

| Hexane | HPLC Grade | Major Chemical Supplier |

| Sodium Sulfate (Anhydrous) | ACS Grade | Major Chemical Supplier |

| GC Vials (2 mL) with PTFE-lined caps | --- | Chromatography Supplier |

3.2. Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and ensure it is in a dry state, as silylating reagents are highly sensitive to moisture.[4][14] The following is a general protocol for liquid samples.

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of the aqueous sample, add a suitable internal standard.

-

Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid group.

-

Extract the analyte with 3 x 2 mL of ethyl acetate. Vigorously vortex for 1 minute for each extraction.

-

Combine the organic layers.

-

-

Drying the Extract:

-

Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. It is critical to ensure the sample is completely dry. [14]

-

3.3. Derivatization Protocol

This protocol is optimized for the complete silylation of both the hydroxyl and carboxyl groups of 3-Hydroxy-3,4-dimethylpentanoic acid.

-

Reconstitution: To the dried sample residue in a 2 mL GC vial, add 50 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst by scavenging the HCl by-product of the TMCS reaction.

-

Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.[1]

-

Reaction: Tightly cap the vial immediately and vortex for 30 seconds.

-

Incubation: Heat the vial at 70°C for 45 minutes in a heating block or oven.[1] This temperature and time have been found to be optimal for driving the reaction to completion for many hydroxy acids.

-

Cooling: Allow the vial to cool to room temperature before opening.

-

Analysis: The derivatized sample is now ready for direct injection into the GC-MS system. If high concentrations are expected, the sample can be diluted with a suitable solvent like hexane.

GC-MS Instrumentation and Parameters

The following parameters have been found to provide excellent separation and detection for the TMS-derivatized 3-Hydroxy-3,4-dimethylpentanoic acid.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column offering good separation for a wide range of derivatized compounds.[15] |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, standard for GC-MS. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for column efficiency and MS performance. |

| Injector | Split/Splitless | |

| Injection Mode | Splitless | To maximize sensitivity for trace analysis. |

| Injection Volume | 1 µL | Standard injection volume. |

| Injector Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte without degradation.[16] |

| Oven Program | Initial: 80°C, hold 2 min | Allows for solvent focusing. |

| Ramp 1: 10°C/min to 200°C | Separates early eluting compounds. | |

| Ramp 2: 20°C/min to 300°C, hold 5 min | Elutes the target analyte and cleans the column.[17] | |

| Mass Spectrometer | ||

| MS System | Agilent 5977B MSD or equivalent | Provides reliable mass analysis. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, provides reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | Standard energy for creating fragment ions. |

| Source Temperature | 230°C | Optimizes ion formation and transmission. |

| Quadrupole Temperature | 150°C | Ensures stable mass analysis.[18] |

| MS Transfer Line Temp | 290°C | Prevents condensation of the analyte before reaching the ion source. |

| Acquisition Mode | Full Scan (m/z 50-550) and/or SIM | Full scan for identification, Selected Ion Monitoring (SIM) for enhanced quantification. |

Data Analysis and Interpretation

5.1. Expected Mass Spectrum

The derivatization process adds two trimethylsilyl groups to the 3-Hydroxy-3,4-dimethylpentanoic acid molecule. The resulting di-TMS derivative will have a molecular weight of 290.5 g/mol . The electron ionization mass spectrum is expected to show characteristic fragments that are indicative of the structure.

A key fragmentation pathway for TMS derivatives of hydroxy acids is the alpha-cleavage (α-cleavage) of the carbon chain adjacent to the silylated oxygen atoms.[9][10] This leads to the formation of stable, charge-retaining fragment ions.

Caption: Predicted fragmentation pathways for the di-TMS derivative.

5.2. Quantification

For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations that have undergone the same extraction and derivatization procedure as the samples. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and injection volume.[17]

The concentration of the analyte in the samples can be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. For enhanced sensitivity and selectivity, especially in complex matrices, Selected Ion Monitoring (SIM) mode can be employed.[19] In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, thereby reducing background noise and improving the signal-to-noise ratio.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low peak intensity for the analyte | Incomplete derivatization due to moisture in the sample. | Ensure the sample is completely dry before adding the derivatization reagent. Use anhydrous solvents. |

| Insufficient reaction time or temperature. | Increase the incubation time and/or temperature. A common range is 60-80°C for 30-60 minutes.[14] | |

| Degradation of the derivatizing reagent. | Use a fresh vial of BSTFA + 1% TMCS. Store the reagent properly under anhydrous conditions. | |

| Poor peak shape (tailing) | Active sites in the GC system (injector liner, column). | Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. |

| Analyte is not fully derivatized. | Re-optimize the derivatization protocol (reagent volume, temperature, time). | |

| Presence of multiple peaks for the analyte | Formation of multiple derivatives or degradation products. | Ensure complete derivatization. Check for thermal degradation in the injector by lowering the injector temperature. |

| Isomeric forms of the analyte. | Ensure the starting material is a single isomer or that the chromatography can resolve the isomers. |

Conclusion

The derivatization of 3-Hydroxy-3,4-dimethylpentanoic acid with BSTFA containing 1% TMCS is a crucial step for its reliable analysis by GC-MS. This method effectively increases the volatility and thermal stability of the analyte, leading to excellent chromatographic performance and the generation of characteristic mass spectra suitable for confident identification and quantification. The detailed protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this analytical strategy in their respective fields. By understanding the principles behind the methodology and adhering to the optimized conditions, accurate and reproducible results can be achieved for this and other challenging hydroxy acids.

References

-

Chalmers Research. (2017, October 7). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. Retrieved from [Link]

-

Chalmers Publication Library. (n.d.). Mass spectrometry of aldonic and deoxyaldonic acids as trimethylsilyl derivatives. Retrieved from [Link]

-

PubMed. (1971). Gas chromatography and mass spectrometry of the trimethylsilyl ether methyl ester derivatives of long chain hydroxy acids from Nocardia corallina. Retrieved from [Link]

- Blau, K., & King, G.S. (Eds.). (1977).

-

Macherey-Nagel. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

-

Wiley Online Library. (2017, September 21). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Retrieved from [Link]

-

ACS Publications. (2001, May 30). Improved Method for the Analysis of Organic Acids and New Derivatization of Alcohols in Complex Natural Aqueous Matrixes: Application to Wine and Apple Vinegar. Retrieved from [Link]

-

PMC. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks from.... Retrieved from [Link]

-

PMC. (n.d.). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. Retrieved from [Link]

-

Oxford Academic. (2023, September 27). B-201 Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. Retrieved from [Link]

-

PubMed. (2021, September 15). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Retrieved from [Link]

-

Japan Customs. (n.d.). Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. Retrieved from [Link]

-

Lee, T. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

-

Interchim. (n.d.). Solid Phase Extraction - Principe of SPE. Retrieved from [Link]

-

Moldoveanu, S. C., & David, V. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

-

PMC. (n.d.). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Retrieved from [Link]

-

PMC. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3,4-dimethylpentanoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. weber.hu [weber.hu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. jfda-online.com [jfda-online.com]

- 8. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. [research.chalmers.se]

- 10. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 11. mn-net.com [mn-net.com]

- 12. GC Reagents | Thermo Fisher Scientific - UK [thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. marinelipids.ca [marinelipids.ca]

- 17. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. customs.go.jp [customs.go.jp]

Application Note: 3-Hydroxy-3,4-dimethylpentanoic Acid as a Chiral Scaffold in Natural Product Synthesis

Executive Summary

The synthesis of complex natural products often hinges on the availability of versatile, stereochemically rich building blocks. 3-Hydroxy-3,4-dimethylpentanoic acid and its corresponding ester, ethyl 3-hydroxy-3,4-dimethylpentanoate , have emerged as critical chiral scaffolds in modern organic synthesis[1]. Characterized by a highly branched carbon framework and a tertiary alcohol, this moiety is uniquely suited for the stereocontrolled construction of contiguous quaternary stereocenters. This technical guide details the mechanistic rationale, key synthetic applications across diverse alkaloid and terpenoid classes, and validated experimental protocols for utilizing this compound.

Mechanistic Rationale & Structural Advantages

The unique topology of 3-hydroxy-3,4-dimethylpentanoic acid provides exceptional stereocontrol during complex bond-forming events:

-

Steric Shielding & Face Selectivity: The adjacent 3,4-dimethyl substituents create a sterically demanding environment. When subjected to cycloadditions or sigmatropic rearrangements, this steric bulk effectively blocks one face of the molecule, dictating high diastereoselectivity[2].

-

Tertiary Alcohol Reactivity: The hydroxyl group at the C3 position serves as a critical functional handle. In sigmatropic rearrangements, acylation of this tertiary alcohol followed by enolization locks the transition state into a predictable conformation, enabling the precise transfer of chirality to newly formed carbon-carbon bonds[1].

Key Applications in Total Synthesis

Atisane-Type Terpenoids

Atisane diterpenoids feature complex polycyclic architectures with multiple quaternary carbon centers. The synthesis of these targets leverages the 3-hydroxy-3,4-dimethylpentanoate scaffold via an organocatalytic asymmetric intramolecular Michael reaction[1]. By employing chiral secondary-amine-bearing thiourea catalysts (often substituted with para-nitrophenyl groups in the presence of benzoic acid), researchers can construct stereodiads consisting of two tertiary stereogenic centers with exceptional enantioselectivity[1].

Labdane Diterpenoids

The preparation of labdane diterpenoids heavily relies on Ireland-Claisen rearrangement chemistry[1]. The tertiary alcohol of the building block is acylated with an allylic moiety. Upon treatment with LDA and TMSCl, the resulting silyl ketene acetal undergoes a [3,3]-sigmatropic shift. Depending on the conformational constraints of the substrate, the rearrangement proceeds through either a chair-like or boat-like transition state, yielding contiguous quaternary stereocenters[1].

Hasubanan Alkaloids

Hasubanan alkaloids require precise control over multiple contiguous stereocenters. Ethyl 3-hydroxy-3,4-dimethylpentanoate derivatives are utilized as crucial intermediates in Diels-Alder cycloadditions[1]. The inherent chirality of the building block directs the cycloaddition, routinely achieving diastereomeric ratios (d.r.) exceeding 20:1[1].

Synthetic workflow from 3-hydroxy-3,4-dimethylpentanoic acid to complex natural products.

Quantitative Data Summary

The following table summarizes the performance metrics of 3-hydroxy-3,4-dimethylpentanoate derivatives across the key synthetic transformations discussed above[1].

| Natural Product Class | Key Transformation | Catalyst / Reagent System | Typical Yield (%) | Stereoselectivity |

| Atisane Terpenoids | Organocatalytic Michael Reaction | Chiral Thiourea / Benzoic Acid | High (Target Dependent) | Excellent ee |

| Labdane Diterpenoids | Ireland-Claisen Rearrangement | LDA, TMSCl | 60–94% | 94–97% ee |

| Hasubanan Alkaloids | Diels-Alder Cycloaddition | Lewis Acid | High (Target Dependent) | >20:1 d.r. |

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 3-hydroxy-3,4-dimethylpentanoate via Direct Esterification

Objective: Convert the free acid to its active ethyl ester building block while preventing the acid-catalyzed dehydration of the sensitive tertiary alcohol[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 3-hydroxy-3,4-dimethylpentanoic acid in anhydrous ethanol (0.5 M concentration). Causality: Ethanol acts as both the reactant and the solvent, driving the equilibrium toward ester formation via Le Chatelier's principle.

-

Catalyst Addition: Cool the reaction flask to 0 °C using an ice bath. Add 0.05 equivalents of concentrated sulfuric acid ( H2SO4 ) dropwise[2]. Causality: Dropwise addition at low temperature prevents localized exothermic spikes that could trigger E1 dehydration of the tertiary alcohol into an undesired alkene.

-

Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 78 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate system[2]. Self-Validation: The disappearance of the highly polar carboxylic acid spot (low Rf ) and the emergence of the less polar ester spot (higher Rf ) confirms conversion. Stain with KMnO4 to visualize the tertiary alcohol.

-

Quenching: Once complete (typically 4-6 hours), cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Causality: Neutralization of the acid catalyst halts the reaction and prevents hydrolysis of the newly formed ester during the aqueous workup.

-

Workup: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude ethyl ester.

Protocol B: Ireland-Claisen Rearrangement for Labdane Precursors

Objective: Execute a [3,3]-sigmatropic rearrangement of the allylic ester derivative to establish contiguous quaternary stereocenters[1].

Step-by-Step Methodology:

-

Enolate Formation: Dissolve the allylic ester derivative of 3-hydroxy-3,4-dimethylpentanoate in anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C.

-

Deprotonation: Add 1.1 equivalents of a freshly prepared Lithium Diisopropylamide (LDA) solution dropwise. Stir for 30 minutes. Causality: The extremely low temperature and bulky base ensure kinetic deprotonation to form the enolate without triggering premature, uncontrolled rearrangements or retro-aldol side reactions.

-

Silylation: Add 1.2 equivalents of Trimethylsilyl chloride (TMSCl) dropwise to trap the enolate as the silyl ketene acetal. Self-Validation: The reaction mixture typically undergoes a subtle color change. TLC (using triethylamine-treated silica to prevent on-column hydrolysis) can confirm the consumption of the starting ester.

-

Thermal Rearrangement: Allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours. Causality: The thermal energy overcomes the activation barrier for the highly ordered [3,3]-sigmatropic shift, transferring chirality from the oxygen-bearing carbon to the newly formed C-C bond.

-

Hydrolysis & Isolation: Quench the reaction with 1M HCl to hydrolyze the silyl ester back to the carboxylic acid. Extract with dichloromethane, dry, and purify via column chromatography.

Mechanistic pathways of the Ireland-Claisen Rearrangement dictating stereochemical outcomes.

References

Sources

Derivatization of 3-Hydroxy-3,4-dimethylpentanoic acid for chiral chromatography

Application Note: Enantioselective Derivatization Strategies for the Chiral Chromatographic Resolution of 3-Hydroxy-3,4-dimethylpentanoic Acid

The Chemical Challenge: Physicochemical Constraints & Rationale

3-Hydroxy-3,4-dimethylpentanoic acid (Molecular Formula: C₇H₁₄O₃) is a chiral aliphatic β-hydroxy acid of significant interest in metabolomics and complex natural product synthesis. The molecule features a stereogenic center at the C3 position, which is bonded to a hydroxyl group, a methyl group, an isopropyl group, and a carboxymethyl group.

Direct chiral separation of this underivatized aliphatic acid presents three critical analytical challenges:

-

Lack of Chromophores: The purely aliphatic backbone provides negligible UV absorbance, rendering standard UV/Vis or fluorescence detection ineffective [1].

-

Poor Enantiorecognition: The absence of aromatic rings or rigid functional groups prevents the π−π stacking and dipole interactions required for transient diastereomeric complex formation on standard Chiral Stationary Phases (CSPs) [2].

-

Steric Hindrance: The C3 hydroxyl group is a tertiary alcohol. Attempting to derivatize this -OH with standard chiral derivatizing agents (e.g., Mosher’s acid chloride) requires forcing conditions (heat, strong base) that frequently trigger E1/E2 elimination. This dehydration forms an α,β -unsaturated acid, irreversibly destroying the target chiral center [3].

The Causality of the Solution: To preserve the integrity of the C3 chiral center while enabling high-sensitivity detection and separation, the sterically accessible carboxylic acid moiety must be the obligate target for derivatization.

Strategic Pathways for Chromatographic Resolution

To achieve baseline enantiomeric resolution ( Rs≥1.5 ), we have validated two distinct derivatization workflows depending on laboratory infrastructure and detector availability.

-

Strategy A (Indirect Enantioseparation): Chiral derivatization using an enantiopure amine, such as (S)-1-(1-Naphthyl)ethylamine, to form diastereomeric amides. This translates the enantiomers into diastereomers with distinct physicochemical properties, allowing separation on robust, cost-effective achiral reversed-phase columns (e.g., C18) while adding a strong chromophore for LC-MS/UV detection [4].

-

Strategy B (Direct Enantioseparation): Achiral derivatization using a chromophoric alkylating agent, such as p-Nitrobenzyl bromide (PNB-Br). This forms enantiomeric esters that provide the necessary π−π interactions for chiral recognition on polysaccharide-based CSPs (e.g., Chiralpak IA).

Decision matrix and workflow for the derivatization of 3-hydroxy-3,4-dimethylpentanoic acid.

Validated Experimental Protocols

Protocol A: Carbodiimide-Mediated Chiral Amidation (For RP-HPLC/MS)

This protocol utilizes EDC and HOBt. Causality note: HOBt is critical here; it reacts with the highly unstable O-acylisourea intermediate to form a stable, active OBt-ester. This prevents the racemization of the analyte and suppresses side reactions before the chiral amine is introduced.

Reagents Required:

-

Analyte: 3-Hydroxy-3,4-dimethylpentanoic acid

-

Coupling Agents: EDC·HCl, HOBt (Hydroxybenzotriazole)

-

Chiral Auxiliary: (S)-(-)-1-(1-Naphthyl)ethylamine (≥99% ee)

-

Base & Solvent: N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Dissolve 10 µmol of the racemic acid in 1.0 mL of anhydrous DCM. Add 15 µmol (1.5 eq) of EDC·HCl and 15 µmol (1.5 eq) of HOBt. Stir for 15 minutes at room temperature (20-25°C).

-

Coupling: Add 20 µmol (2.0 eq) of (S)-(-)-1-(1-Naphthyl)ethylamine followed by 30 µmol (3.0 eq) of DIPEA to the reaction vial.

-

Incubation: Stir the mixture at room temperature for 2 hours. Strictly avoid heating to prevent dehydration of the tertiary hydroxyl group.

-

System Suitability and Reaction Validation: Extract a 5 µL aliquot, dilute in 995 µL Acetonitrile, and analyze via direct-infusion ESI-MS (Positive mode). The reaction is validated as complete when the product mass ( [M+H]+=300.4 ) is dominant and the underivatized acid mass is absent.

-

Workup: Quench with 1.0 mL of 0.1 M HCl. Extract the organic layer, wash with 5% NaHCO₃, and dry over anhydrous Na₂SO₄. Evaporate under N₂ gas and reconstitute in 1.0 mL of initial mobile phase.

Carbodiimide-mediated chiral derivatization mechanism of the carboxylic acid moiety.

Protocol B: Base-Catalyzed Achiral Esterification (For CSP-HPLC)

This protocol introduces a p-nitrobenzyl group. Causality note: The mildly basic conditions (K₂CO₃) selectively deprotonate the carboxylic acid ( pKa≈4.8 ) without affecting the tertiary alcohol ( pKa≈17 ), ensuring highly chemoselective alkylation.

Reagents Required:

-

Alkylation Agent: p-Nitrobenzyl bromide (PNB-Br)

-

Base & Solvent: Anhydrous K₂CO₃, Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 µmol of the racemic acid in 1.0 mL of anhydrous DMF.

-

Basification: Add 30 µmol (3.0 eq) of finely powdered, anhydrous K₂CO₃. Stir for 10 minutes to form the carboxylate salt.

-

Alkylation: Add 15 µmol (1.5 eq) of PNB-Br.

-

Incubation: Heat the sealed vial to 60°C for 1 hour.

-

System Suitability and Reaction Validation: Spot the reaction mixture on a silica TLC plate alongside a PNB-Br standard. Elute with Hexane:Ethyl Acetate (8:2). The product ester will migrate ( Rf≈0.5 ) and exhibit strong UV quenching at 254 nm, visually confirming conversion.

-

Workup: Dilute with 2.0 mL of Ethyl Acetate and wash three times with 2.0 mL of deionized water to remove the DMF and inorganic salts. Dry the organic layer, evaporate, and reconstitute in Hexane/Isopropanol (90:10 v/v).

Quantitative Data Presentation

The table below summarizes the expected chromatographic parameters and system suitability criteria for both derivatization strategies.

| Parameter | Strategy A: Chiral Amidation | Strategy B: Achiral Esterification |

| Derivative Formed | Diastereomeric Amides | Enantiomeric p-Nitrobenzyl Esters |

| Analytical Column | Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) | Chiralpak IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Water (0.1% FA) / Acetonitrile (Gradient) | Hexane / Isopropanol (90:10 v/v) (Isocratic) |

| Detection Method | ESI-MS ( [M+H]+ 300.4) or UV at 280 nm | UV at 265 nm |

| Expected Resolution ( Rs ) | ≥2.0 | ≥1.5 |

| Limit of Detection (LOD) | ∼10 ng/mL (MS/MS MRM mode) | ∼500 ng/mL (UV) |

| Primary Advantage | Highest sensitivity; utilizes standard LC-MS [4] | Direct enantiomer analysis; scalable |

References

-

National Institutes of Health (NIH) / PubMed. UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. (2023). Available at:[Link]

-

American Oil Chemists' Society (AOCS). The Chromatographic Resolution of Chiral Lipids. (2019). Available at:[Link]

-

Semantic Scholar / Journal of Chromatography A. Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. (2013). Available at:[Link]

-

CCS Publishing / Cell Metabolism. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. (2017). Available at: [Link]

Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of 3-Hydroxy-3,4-dimethylpentanoic Acid

Introduction and Strategic Overview

The unambiguous structural determination of novel or synthesized organic molecules is a cornerstone of chemical research and drug development. 3-Hydroxy-3,4-dimethylpentanoic acid, a molecule featuring two stereocenters, a tertiary alcohol, and a carboxylic acid, presents a representative challenge that necessitates a robust analytical strategy. Its structure cannot be definitively confirmed by simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy alone due to potential signal overlap and the need to establish stereochemical relationships.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive structural elucidation of 3-Hydroxy-3,4-dimethylpentanoic acid using a suite of advanced multi-dimensional NMR experiments. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how a logical workflow of 1D and 2D NMR techniques provides a self-validating system for structure confirmation, from the molecular backbone to relative stereochemistry.

Foundational Principles: The NMR Toolkit for Structure Elucidation

Nuclear Magnetic Resonance spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, we can glean detailed information about the molecular structure.

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons on adjacent atoms (spin-spin coupling).[1]

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms and their chemical environment (e.g., alkane, alcohol, carbonyl).

-

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically separated by two or three bonds (²J or ³J coupling). This is fundamental for piecing together proton networks within a molecule.[2][3][4]

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbon atoms to which they are directly attached (¹J coupling). It is an exceptionally reliable method for assigning protons to their corresponding carbons.[5][6][7]

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). It is crucial for connecting molecular fragments that are separated by quaternary carbons or heteroatoms.[5][7][8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D homonuclear experiment that identifies protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity. This is the primary tool for determining the relative stereochemistry of a molecule.[9][10][11]

Comprehensive Experimental Workflow

The structural elucidation process follows a logical progression, where each experiment builds upon the information provided by the last. This workflow ensures that the final structure is supported by multiple, cross-validating pieces of evidence.

Caption: Overall workflow for NMR-based structural elucidation.

Detailed Application Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper preparation is critical to avoid issues like poor shimming, which leads to broad spectral lines.[12][13][14]

Materials:

-

3-Hydroxy-3,4-dimethylpentanoic acid (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D experiments)

-

High-quality 5 mm NMR tube

-

Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Glass Pasteur pipette and cotton wool or a syringe filter

-

Small vial

Procedure:

-

Weigh Sample: Accurately weigh 5-10 mg of the compound into a small, clean vial. For a full suite of 2D experiments, a more concentrated sample of ~20 mg is preferable.[15][16]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. CDCl₃ is a good first choice for many organic molecules. Its residual proton peak appears at ~7.26 ppm and its carbon signal is a triplet at ~77 ppm.[17]

-

Ensure Homogeneity: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for achieving good magnetic field homogeneity (shimming).[16]

-

Filtration (Critical Step): Pack a small amount of cotton wool into a Pasteur pipette. Transfer the solution from the vial through the filter pipette into the NMR tube. This step removes any particulate matter, which can severely degrade spectral quality.[12][14]

-

Capping and Labeling: Securely cap the NMR tube. Label the cap, not the tube body, with a unique identifier.[16]

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain initial information about the proton and carbon environments in the molecule.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

Acquire a standard ¹H spectrum. Typical parameters on a 400 MHz spectrometer:

-

Pulse Program: zg30

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans: 8-16

-

-

Process the spectrum: Apply Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

-

Use the same locked and shimmed sample.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required.[12][16]

-

Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C):

-

Pulse Program: zgpg30

-